1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of heterocyclic amines. This compound features a triazole ring fused with a pyridine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazoles, have been found to exhibit a broad range of pharmacological properties, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial properties . These compounds have been shown to inhibit various targets, including tyrosine kinases .
Mode of Action
Similar compounds, such as 2-aminothiazoles, have been shown to inhibit the activity of their targets, leading to various downstream effects . For example, some 2-aminothiazoles have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways .
Biochemical Pathways
For instance, some 2-aminothiazoles inhibit the activity of tyrosine kinases, which are involved in many cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds, such as 2-aminothiazoles, have been shown to have various effects, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial effects .
Preparation Methods
The synthesis of 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and pyridine derivatives. The reaction conditions usually involve refluxing in solvents like ethanol or methanol .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Comparison with Similar Compounds
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-methylpyridin-2-yl)ethan-1-amine: This compound lacks the triazole ring, which may result in different biological activities and binding affinities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a triazole ring, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the triazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-6-3-4-12-8(5-6)10-13-9(7(2)11)14-15-10;/h3-5,7H,11H2,1-2H3,(H,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKZPQIPHRTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NNC(=N2)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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